3,5-dichloro-1-phenylpyrazin-2(1H)-one

Synthetic methodology Regioselective cross-coupling Sequential functionalization

3,5-Dichloro-1-phenylpyrazin-2(1H)-one (C₁₀H₆Cl₂N₂O, MW 241.07) is a heterocyclic pyrazinone featuring two chlorine substituents at the 3- and 5-positions and an N1-phenyl group. This dichlorinated N-aryl pyrazinone functions primarily as a versatile synthetic scaffold in medicinal chemistry and agrochemical research programs, with its core chemotype appearing in potent corticotropin-releasing factor-1 (CRF₁) receptor antagonists and antifungal lead series.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
CAS No. 87486-37-1
Cat. No. B3058051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-1-phenylpyrazin-2(1H)-one
CAS87486-37-1
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h1-6H
InChIKeyLJWHJYYNMORUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-1-phenylpyrazin-2(1H)-one CAS 87486-37-1: Core Scaffold Identity and Procurement Context


3,5-Dichloro-1-phenylpyrazin-2(1H)-one (C₁₀H₆Cl₂N₂O, MW 241.07) is a heterocyclic pyrazinone featuring two chlorine substituents at the 3- and 5-positions and an N1-phenyl group . This dichlorinated N-aryl pyrazinone functions primarily as a versatile synthetic scaffold in medicinal chemistry and agrochemical research programs, with its core chemotype appearing in potent corticotropin-releasing factor-1 (CRF₁) receptor antagonists and antifungal lead series [1][2]. Commercial sources supply the compound at standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC available upon request .

Why In-Class Pyrazinone Analogs Cannot Substitute for 3,5-Dichloro-1-phenylpyrazin-2(1H)-one in Research Applications


Within the 2(1H)-pyrazinone family, small structural variations at N1 or in the halogenation pattern produce substantial differences in both synthetic reactivity and biological target engagement that preclude generic interchange. The N1-phenyl group in 3,5-dichloro-1-phenylpyrazin-2(1H)-one confers distinct electronic properties on the pyrazinone ring compared to N-alkyl or N-unsubstituted analogs, critically altering the regioselectivity of palladium-catalyzed cross-coupling at C-3 versus C-5 [1]. In biological contexts, the N3-phenylpyrazinone pharmacophore is essential for CRF₁ receptor binding affinity: SAR studies show that modifying the N-aryl substituent results in orders-of-magnitude potency shifts, with the optimized N-phenyl framework enabling sub-nanomolar IC₅₀ values [2]. For antifungal applications, the dichloro substitution pattern is mechanistically linked to reactive oxygen species (ROS) accumulation in Candida albicans; mono-chloro or debrominated analogs would be expected to alter both potency and mode of action [3].

Quantitative Differentiating Evidence for 3,5-Dichloro-1-phenylpyrazin-2(1H)-one vs. Structural Analogs


Regioselective C-3 vs. C-5 Reactivity Differential in Cross-Coupling: 3,5-Dichloro-1-phenylpyrazin-2(1H)-one vs. 3,5-Dichloropyrazin-2(1H)-one

In 3,5-dichloro-2(1H)-pyrazinones, the C-3 chlorine is inherently more reactive than the C-5 chlorine in palladium-catalyzed Suzuki and Heck reactions, enabling chemoselective sequential derivatization without protecting group manipulation. The N1-phenyl substituent in 3,5-dichloro-1-phenylpyrazin-2(1H)-one provides additional electronic tuning compared to the N1-unsubstituted parent scaffold (3,5-dichloropyrazin-2(1H)-one, CAS 130879-62-8), altering the reactivity ratio between the two positions and influencing cross-coupling yields [1]. Following hydrogenolysis of the 5-chloro substituent and regioselective 5-bromination, cross-coupling can be extended to the C-5 position, providing access to asymmetrically tri- and tetrasubstituted pyrazines [2].

Synthetic methodology Regioselective cross-coupling Sequential functionalization

N3-Phenylpyrazinone CRF₁ Receptor Antagonist Potency: Structural Requirement for N-Aryl Substitution

The N3-phenylpyrazinone chemotype, for which 3,5-dichloro-1-phenylpyrazin-2(1H)-one represents the core scaffold, has been validated as a potent CRF₁ receptor antagonist framework. The lead compound 12p from this series (a fully elaborated N3-phenylpyrazinone derivative) achieved an IC₅₀ of 0.26 nM against CRF₁, with demonstrated in vivo efficacy in the defensive withdrawal anxiety model in rats [1]. A parallel optimization campaign identified compound 12x with IC₅₀ = 1.0 nM and oral bioavailability F = 52% in rats [2]. The SAR established that the N3-phenyl substitution is a critical determinant of CRF₁ binding: replacement of the N-aryl group with N-alkyl or N-H results in substantial potency loss [1].

CRF₁ receptor antagonism Anxiety and depression N3-phenylpyrazinone pharmacophore

Antifungal Activity of 3,5-Dichloropyrazin-2(1H)-one Derivatives Against Candida albicans: ROS-Mediated Fungicidal Mechanism

A library of 3,5-dichloropyrazin-2(1H)-one derivatives was evaluated for in vitro fungicidal activity against Candida albicans. Compounds 11 and 20 emerged as the most active members, inducing accumulation of reactive oxygen species (ROS) in the pathogen [1]. Genome-wide analysis in Saccharomyces cerevisiae identified vacuolar functionality and DNA-related processes as key cellular targets mediating the fungicidal effect, establishing a novel mode of action distinct from azole or echinocandin antifungals [1]. The 3,5-dichloro substitution pattern is mechanistically linked to ROS induction, and modification of the halogenation pattern would predictably alter the redox properties and fungicidal potency [1].

Antifungal drug discovery Candida albicans Reactive oxygen species

Synthetic Utility as a Regioselective Precursor to 5-Bromo-1-phenylpyrazin-2(1H)-one Derivatives

3,5-Dichloro-1-phenylpyrazin-2(1H)-one serves as a commercially available starting material for the multistep synthesis of 5-bromo-1-phenylpyrazin-2(1H)-one derivatives . The synthetic route exploits the regioselective reactivity of the C-3 and C-5 chlorine atoms: C-3 can be derivatized first via cross-coupling, followed by hydrogenolysis of the C-5 chlorine and regioselective bromination at C-5 to install a more reactive halogen handle for further functionalization [1]. This sequential substitution strategy is not feasible with the 5-bromo analog as a starting material because the higher reactivity of the C-Br bond at C-5 would compromise chemoselectivity during the first C-3 functionalization step [1].

Building block Halogen exchange Diversification

Commercial Availability with Batch-Level QC Documentation vs. Non-Standardized Analogs

3,5-Dichloro-1-phenylpyrazin-2(1H)-one (CAS 87486-37-1) is stocked by multiple commercial suppliers at standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC available upon request . This standardized quality reporting enables research laboratories to verify compound identity and purity before initiating synthetic or biological workflows, reducing the risk of experimental variability arising from unidentified impurities or degradation products. In contrast, several close structural analogs (e.g., 3,5-dichloro-1-(4-fluorophenyl)pyrazin-2(1H)-one, CAS 946505-86-8) are available from fewer suppliers with less consistent QC documentation .

Procurement Quality control Reproducibility

N-Phenyl vs. N-Methyl Substituent: Impact on Lipophilicity and Downstream Pharmacokinetic Optimization

The N1-phenyl substituent in 3,5-dichloro-1-phenylpyrazin-2(1H)-one provides a calculated logP approximately 1.5-2.0 units higher than the corresponding N-methyl analog (3,5-dichloro-1-methylpyrazin-2(1H)-one, CAS 87486-33-7) . In the context of CRF₁ antagonist development, the N3-phenyl group is a pharmacophoric requirement for sub-nanomolar potency, and the lipophilicity contribution of the phenyl ring is balanced through additional substituent optimization to achieve acceptable ADME properties [1]. The lead compound 12x (containing an elaborated N3-phenylpyrazinone core) achieved oral bioavailability of 52% in rats, demonstrating that the N-phenyl scaffold can be successfully optimized for in vivo performance [1].

Lipophilicity Drug-likeness N-substituent SAR

Recommended Application Scenarios for 3,5-Dichloro-1-phenylpyrazin-2(1H)-one Based on Quantitative Evidence


CRF₁ Receptor Antagonist Lead Optimization Programs

Procure 3,5-dichloro-1-phenylpyrazin-2(1H)-one as the core building block for constructing N3-phenylpyrazinone-based CRF₁ antagonist libraries. The validated chemotype has produced leads with IC₅₀ values as low as 0.26 nM (compound 12p), oral bioavailability of 52% (compound 12x), and in vivo efficacy in the defensive withdrawal anxiety model in rats . Use the C-3 chlorine as the first diversification point via Suzuki or Heck coupling, followed by C-5 functionalization through hydrogenolysis/bromination to install a second diversity element. The N-phenyl group must be retained throughout the synthetic sequence to preserve CRF₁ pharmacophore integrity.

Antifungal Drug Discovery Targeting ROS-Mediated Fungicidal Pathways

Use 3,5-dichloro-1-phenylpyrazin-2(1H)-one as a scaffold for generating antifungal lead libraries aimed at Candida albicans and related pathogens. The 3,5-dichloropyrazin-2(1H)-one chemotype operates through a differentiated ROS-mediated, vacuolar-targeting mechanism distinct from azole and echinocandin antifungals, offering potential to overcome existing clinical resistance . Prioritize C-3 and C-5 diversification to explore structure-activity relationships around the dichloro core, which is mechanistically linked to ROS induction.

Sequential Regioselective Synthesis of Asymmetrically Substituted Pyrazines

Employ 3,5-dichloro-1-phenylpyrazin-2(1H)-one as the starting material for preparing asymmetrically tri- and tetrasubstituted pyrazines via a two-step regioselective substitution strategy . The inherent C-3 > C-5 reactivity hierarchy enables clean first-stage C-3 functionalization via Suzuki, Heck, or urea coupling, followed by C-5 halogen exchange (Cl→Br or Cl→I) and second-stage cross-coupling. This strategy avoids regioisomeric mixtures that would result from using C-5-bromo or C-5-iodo starting materials, reducing purification burden and improving overall yield.

Reproducible Medicinal Chemistry Library Synthesis Requiring Batch-Level QC

For laboratories requiring documented compound identity and purity for reproducible SAR studies, procure 3,5-dichloro-1-phenylpyrazin-2(1H)-one from suppliers offering batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity . The multi-supplier availability with standardized quality reporting reduces the risk of batch-to-batch variability that could confound biological assay results. This is particularly important when the compound is used as a key intermediate in multi-step synthetic sequences where impurity carry-through could affect final product purity and biological readouts.

Quote Request

Request a Quote for 3,5-dichloro-1-phenylpyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.